Piroxicam-beta-cyclodextrin complex is a pharmaceutical formulation that combines piroxicam, a non-steroidal anti-inflammatory drug (NSAID), with beta-cyclodextrin, a cyclic oligosaccharide. This complex aims to enhance the solubility and absorption of piroxicam, thereby improving its therapeutic efficacy and gastrointestinal tolerability. Piroxicam is primarily used to manage pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis. The beta-cyclodextrin component facilitates the formation of an inclusion complex that alters the physicochemical properties of piroxicam, allowing for better bioavailability and reduced side effects.
Piroxicam-beta-cyclodextrin complex has been utilized in clinical settings for over 25 years, particularly in Europe. Its formulation has been developed to address the poor solubility of piroxicam, which limits its effectiveness when administered orally. The complex is marketed under various brand names, including Brexidol, which contains 20 mg of piroxicam per 191.2 mg of the complex .
Piroxicam-beta-cyclodextrin complex falls under the category of pharmaceutical excipients and drug delivery systems. It is classified as a combination of an NSAID (piroxicam) and a cyclodextrin derivative (beta-cyclodextrin), which is known for its ability to form inclusion complexes with lipophilic drugs.
Differential scanning calorimetry and X-ray diffraction analysis confirm that the resulting product is a true inclusion complex rather than a mere physical mixture. The structural integrity of piroxicam is altered upon complexation, leading to an amorphous form that exhibits improved wettability and solubility .
The molecular structure of piroxicam-beta-cyclodextrin complex features piroxicam embedded within the beta-cyclodextrin cavity.
The inclusion of piroxicam within beta-cyclodextrin enhances its solubility profile significantly, increasing its dissolution rate up to five-fold compared to its uncomplexed form .
The primary chemical interaction in the formation of the piroxicam-beta-cyclodextrin complex involves non-covalent interactions such as hydrogen bonding and van der Waals forces.
These interactions not only stabilize the drug but also enhance its bioavailability by reducing its contact time with gastric mucosa .
Piroxicam exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in prostaglandin synthesis—key mediators in pain and inflammation.
The physical and chemical properties of piroxicam-beta-cyclodextrin complex are significantly altered compared to uncomplexed piroxicam.
Piroxicam-beta-cyclodextrin complex is primarily used in clinical settings for:
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: